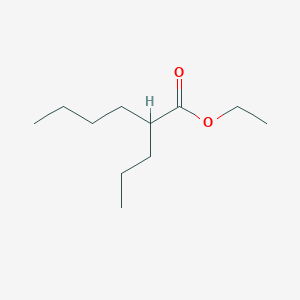

2-Propylhexanoic Acid Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propylhexanoic Acid Ethyl Ester is a type of ester, which is derived from carboxylic acids1. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group1. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group1.

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways2. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid2. Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid2. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid2.

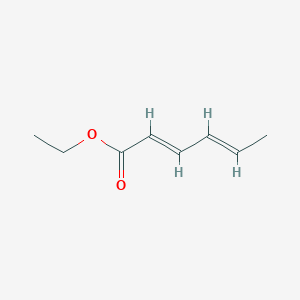

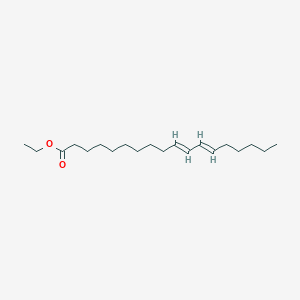

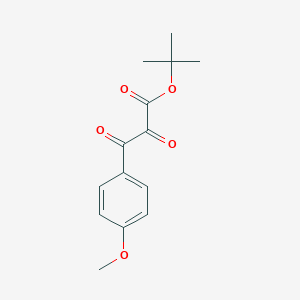

Molecular Structure Analysis

The molecular structure of 2-Propylhexanoic Acid Ethyl Ester is not explicitly mentioned in the search results. However, esters generally have a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group3.Chemical Reactions Analysis

Esters, including 2-Propylhexanoic Acid Ethyl Ester, undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water4. The hydrolysis of esters is catalyzed by either an acid or a base4. Acidic hydrolysis is simply the reverse of esterification4. The ester is heated with a large excess of water containing a strong-acid catalyst4.Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding6. Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water6.

Safety And Hazards

While specific safety and hazard information for 2-Propylhexanoic Acid Ethyl Ester was not found, general precautions for handling esters include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with skin, eyes, and clothing7. Ingestion and inhalation should also be avoided7.

Zukünftige Richtungen

The global 2-Ethylhexanoic Acid market, which includes 2-Propylhexanoic Acid Ethyl Ester, has expanded to reach approximately 280 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 3.08% during the forecast period until 20328. The primary driver is the expanding demand for plastic products in the packaging sector with industrialization across the globe8. Perstorp will substantially expand its production capacity of 2-Ethylhexanoic Acid (2-EHA) from 2022, to meet increasing market needs9.

Eigenschaften

IUPAC Name |

ethyl 2-propylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLCNYLUGBHBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylhexanoic Acid Ethyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)

![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)